molecular formula C11H9ClN2 B2969081 4-Chloro-2-methyl-6-phenylpyrimidine CAS No. 2915-15-3

4-Chloro-2-methyl-6-phenylpyrimidine

Cat. No.: B2969081
CAS No.: 2915-15-3
M. Wt: 204.66
InChI Key: MKRVYJDOHARDKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine typically involves the reaction of 4-hydroxy-2-methyl-6-phenylpyrimidine with trichlorophosphate at 80°C for 4 hours . The reaction yields the desired compound with high purity and efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and controlled conditions to ensure consistent quality and yield .

Comparison with Similar Compounds

  • 4-Chloro-6-methyl-2-phenylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine
  • 2-Chloro-4-methylpyridine

Comparison: 4-Chloro-2-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRVYJDOHARDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 2.19 g of tetrakistriphenylphosphine palladium, 847 mg of phenylboronic acid, and 2.99 g of barium hydroxide, to which 40 ml of 1,2-dimethoxyethane, 7 ml of water, and 1.01 g of 2-methyl-4,6-dichloropyrimidine were added, followed by stirring at 80° C. under an atmosphere of a nitrogen gas for 6 hours. The reaction mixture was then left for cooling to room temperature, and water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.65 g of 2-methyl-4-chloro-6-phenylpyrimidine.
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
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Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-6-phenylpyrimidin-4(3H)-one (15 g) and POCl3 (150 ml) was refluxed under nitrogen for 20 h. The excess POCl3 was distilled off and the residue was diluted with ethyl acetate (500 ml) and washed with 10% solution of sodium bicarbonate (100 ml), water, brine and dried. The solvent was removed under reduced pressure and the residue was purified by chromatography (silica, 60-120 mesh) eluting with pet ether/ethyl acetate (9/1) to afford 11 g (67%) of the titled as a pale yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
reactant
Reaction Step One

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